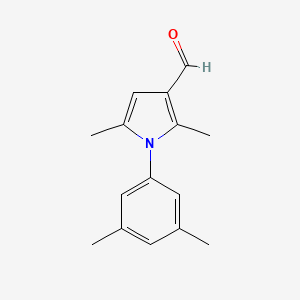

1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole derivatives can be synthesized through various methods. One such method includes the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, specific structural information for this compound is not available .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrrole derivatives, for example, can undergo a variety of reactions, including electrophilic substitution .Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, density, vapor pressure, and refractive index can be determined experimentally. For a similar compound, 3,5-Dimethylphenyl isocyanate, the boiling point is 75 °C (at 5 mmHg), the density is 1.045 g/mL at 25 °C, and the vapor pressure is 0.2 psi at 20 °C .科学的研究の応用

Hydrogen-bonding Patterns and Crystal Structures

Research on derivatives of 2,4-dimethylpyrrole, which share structural similarities with the target compound, reveals insights into their hydrogen-bonding patterns and crystal structures. For instance, studies on six derivatives, including compounds with various substitutions, highlight the formation of hydrogen-bonded dimers and polymeric chains. These structural features are crucial for understanding the compound's potential applications in material science and molecular engineering (Senge & Smith, 2005).

Synthesis and Characterization

Synthetic methodologies for pyrrole derivatives have been explored, emphasizing the importance of specific substitutions for achieving desired chemical properties. For example, the aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde has led to the synthesis of pyrrole chalcone derivatives. These methods are instrumental for the synthesis of the target compound, offering a pathway for obtaining various derivatives with potential pharmacological interest (Singh et al., 2014).

Reaction Mechanisms and Computational Studies

Research has also delved into the reaction mechanisms of pyrrole derivatives, including oxidative processes and complex formation. Studies on the dehydrogenation reactions of pyrrole derivatives with specific reagents like DDQ highlight the formation of oxygen-containing products and charge transfer complexes. These findings provide valuable insights into the chemical reactivity and potential applications of the target compound in catalysis and material science (Ghorai & Mani, 2014).

Applications in Polymerization and Catalysis

Investigations into the use of pyrrole-based ligands for the synthesis of metal complexes demonstrate the potential of these compounds in catalyzing polymerization processes. Aluminum and zinc complexes supported by pyrrole-based ligands have been shown to catalyze the ring-opening polymerization of ε-caprolactone, suggesting applications in the development of biodegradable polymers (Qiao et al., 2011).

Fluorescence Sensing

Novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which are related to the structural motif of the target compound, have been synthesized. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, indicating their potential as fluorescence sensors for detecting specific chemicals (Shi et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-10-5-11(2)7-15(6-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQVCJXWGBRXTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2590613.png)

![6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate](/img/structure/B2590623.png)

![N-Methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2590629.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590630.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2590632.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)